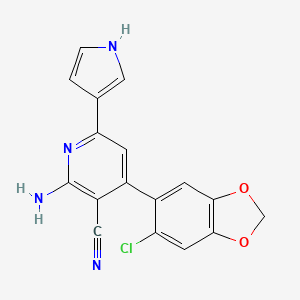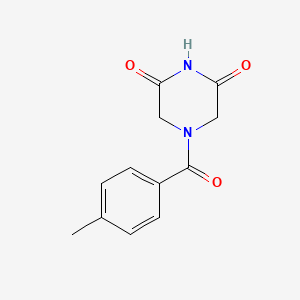![molecular formula C20H16N4OS B5409363 4-methyl-6-phenyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B5409363.png)
4-methyl-6-phenyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-6-phenyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MPTP and is used in various research applications due to its unique properties.
作用机制
MPTP is known to selectively destroy dopaminergic neurons in the brain by being metabolized into MPP+ by monoamine oxidase-B (MAO-B). MPP+ then enters the dopaminergic neurons through the dopamine transporter and inhibits mitochondrial respiration, leading to cell death. This mechanism of action is similar to the mechanism of Parkinson's disease, which makes MPTP a valuable tool for studying the disease.
Biochemical and Physiological Effects
MPTP has various biochemical and physiological effects on the body. It is known to selectively destroy dopaminergic neurons in the brain, which leads to Parkinson's-like symptoms in animals. MPTP has also been shown to have effects on other neurotransmitter systems, such as the noradrenergic and serotonergic systems. These effects make MPTP a valuable tool for studying the mechanisms of various neurological disorders.
实验室实验的优点和局限性
MPTP has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively destroy dopaminergic neurons in the brain, which makes it a valuable tool for studying Parkinson's disease. However, MPTP has several limitations, such as its toxicity and the fact that it only produces Parkinson's-like symptoms in animals, not humans. Additionally, the synthesis process for MPTP is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for MPTP research. One direction is to develop new treatments for Parkinson's disease based on the mechanism of action of MPTP. Another direction is to study the effects of MPTP on other neurotransmitter systems and neurological disorders. Additionally, there is a need for further research on the toxicity and safety of MPTP.
Conclusion
In conclusion, MPTP is a valuable tool for scientific research due to its unique properties. It is commonly used in the field of neuroscience to study the mechanisms of Parkinson's disease. MPTP has several advantages and limitations for lab experiments, and there are several future directions for MPTP research. Overall, MPTP has the potential to make significant contributions to the field of neuroscience and the development of new treatments for neurological disorders.
合成方法
MPTP is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process is complex and requires specialized equipment and expertise. The most common method for synthesizing MPTP involves the reaction of 4-methyl-6-phenyl-2-thiouracil with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a catalyst. The resulting compound is then treated with various reagents to yield MPTP.
科学研究应用
MPTP has various scientific research applications due to its unique properties. It is commonly used in the field of neuroscience to study the effects of Parkinson's disease. MPTP is known to selectively destroy dopaminergic neurons in the brain, which leads to Parkinson's-like symptoms in animals. This property has made MPTP a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for the disease.
属性
IUPAC Name |
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-14-12-17(15-8-4-2-5-9-15)22-20(21-14)26-13-18-23-24-19(25-18)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSZKZJLWAGIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(2-methylphenyl)amino]-3-oxopropyl}-1,8-naphthyridine-2-carboxamide](/img/structure/B5409313.png)

![2-(6-methoxy-2-naphthyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5409319.png)
![5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409328.png)

![ethyl 1-[3-(3-chlorophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5409337.png)
![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5409338.png)
![3-[2-({[1-(hydroxymethyl)cyclopentyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5409343.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5409346.png)
![4-(2-methoxyphenoxy)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B5409349.png)
![2-(2,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5409351.png)

![4-(2-naphthyloxy)-1-[(3E)-3-pentenoyl]-4-piperidinecarboxylic acid](/img/structure/B5409366.png)
